molecular formula C21H26NO+ B13371719 N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium

N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium

Cat. No.: B13371719
M. Wt: 308.4 g/mol
InChI Key: XIMGWOPMLCTLIR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium is a complex organic compound with a unique structure that includes both aromatic and alkyne functional groups

Properties

Molecular Formula

C21H26NO+

Molecular Weight

308.4 g/mol

IUPAC Name

diethyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-methylazanium

InChI

InChI=1S/C21H26NO/c1-4-22(3,5-2)18-12-17-21(23,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,23H,4-5,18H2,1-3H3/q+1

InChI Key

XIMGWOPMLCTLIR-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with diethylamine and methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-hydroxy-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a diphenyl group.

    N,N-diethyl-2-methoxy-N-methylethan-1-aminium: Contains a methoxyethyl group instead of a diphenyl group.

Uniqueness

N,N-diethyl-4-hydroxy-N-methyl-4,4-diphenyl-2-butyn-1-aminium is unique due to its combination of aromatic and alkyne functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

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